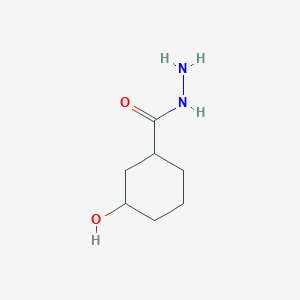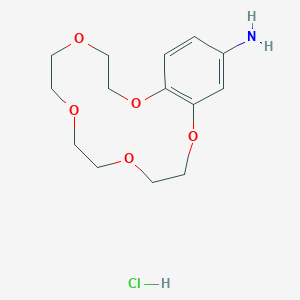
CLWVLDCPIAQUHP-UHFFFAOYSA-L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((2,3-Dimercaptopropyl)imino)bis(ethanesulfonic acid) disodium salt is a chemical compound known for its chelating properties. It is often used in various scientific and industrial applications due to its ability to bind to heavy metals and other ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2,3-Dimercaptopropyl)imino)bis(ethanesulfonic acid) disodium salt typically involves the reaction of 2,3-dimercaptopropanol with ethanesulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base to facilitate the formation of the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((2,3-Dimercaptopropyl)imino)bis(ethanesulfonic acid) disodium salt undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The compound can reduce metal ions, forming stable complexes.
Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Disulfides and sulfonic acid derivatives.
Reduction: Metal complexes.
Substitution: Substituted sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-((2,3-Dimercaptopropyl)imino)bis(ethanesulfonic acid) disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind heavy metals in analytical chemistry.
Biology: Employed in biochemical assays to remove metal ions that may interfere with biological processes.
Medicine: Investigated for its potential use in treating heavy metal poisoning by binding and facilitating the excretion of toxic metals.
Industry: Utilized in industrial processes to remove metal contaminants from wastewater and other effluents.
Wirkmechanismus
The compound exerts its effects primarily through its chelating properties. The thiol groups in the molecule bind to metal ions, forming stable complexes. This binding prevents the metal ions from participating in unwanted chemical reactions and facilitates their removal from the system. The sulfonic acid groups enhance the solubility of the compound in aqueous solutions, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.
Dimercaptosuccinic acid (DMSA): Used in the treatment of heavy metal poisoning.
Dimercaprol (BAL): An older chelating agent used for heavy metal detoxification.
Uniqueness
2,2’-((2,3-Dimercaptopropyl)imino)bis(ethanesulfonic acid) disodium salt is unique due to its dual functionality of thiol and sulfonic acid groups. This dual functionality enhances its chelating ability and solubility, making it more effective in binding and removing metal ions compared to other chelating agents.
Eigenschaften
CAS-Nummer |
19872-09-4 |
|---|---|
Molekularformel |
C7H15NNa2O6S4 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
disodium;2-[2,3-bis(sulfanyl)propyl-(2-sulfonatoethyl)amino]ethanesulfonate |
InChI |
InChI=1S/C7H17NO6S4.2Na/c9-17(10,11)3-1-8(5-7(16)6-15)2-4-18(12,13)14;;/h7,15-16H,1-6H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |
InChI-Schlüssel |
CLWVLDCPIAQUHP-UHFFFAOYSA-L |
SMILES |
C(CS(=O)(=O)[O-])N(CCS(=O)(=O)[O-])CC(CS)S.[Na+].[Na+] |
Kanonische SMILES |
C(CS(=O)(=O)[O-])N(CCS(=O)(=O)[O-])CC(CS)S.[Na+].[Na+] |
Synonyme |
disodium 2-(2,3-bis-sulfanylpropyl-(2-sulfonatoethyl)amino)ethanesulfo nate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)





![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
![4-[(3,4-Difluorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid](/img/structure/B34906.png)


